3-(4-Methylphenyl)hexane-2,5-dione
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Overview
Description
3-(4-Methylphenyl)hexane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2nd and 5th positions of the hexane chain, with a 4-methylphenyl group attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with acetone in the presence of a base, followed by oxidation to form the diketone. Another method includes the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The hydrolysis of 2,5-dimethylfuran is a notable method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)hexane-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)hexane-2,5-dione involves its interaction with biological molecules. The compound reacts with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. Oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Hexanedione: Another diketone with similar structural features but lacks the aromatic ring.
3,4-Hexanedione: A diketone with carbonyl groups at the 3rd and 4th positions.
Acetylacetone: A simpler diketone with carbonyl groups at the 2nd and 4th positions.
Uniqueness
3-(4-Methylphenyl)hexane-2,5-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This aromatic group allows for additional substitution reactions and potential interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
583887-45-0 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-methylphenyl)hexane-2,5-dione |
InChI |
InChI=1S/C13H16O2/c1-9-4-6-12(7-5-9)13(11(3)15)8-10(2)14/h4-7,13H,8H2,1-3H3 |
InChI Key |
RAWSEMFLNUWBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C)C(=O)C |
Origin of Product |
United States |
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